molecular formula C16H10ClNO B2446234 2-Phenylquinoline-4-carbonyl chloride CAS No. 59661-86-8

2-Phenylquinoline-4-carbonyl chloride

Cat. No.: B2446234
CAS No.: 59661-86-8
M. Wt: 267.71
InChI Key: AFHGMYUEOXZDBM-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylquinoline-4-carbonyl chloride typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

C16H11NO2+SOCl2C16H10ClNO+SO2+HCl\text{C16H11NO2} + \text{SOCl2} \rightarrow \text{C16H10ClNO} + \text{SO2} + \text{HCl} C16H11NO2+SOCl2→C16H10ClNO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 2-phenylquinoline-4-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the phenyl group into various functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by the oxidation of the phenyl group.

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride is primarily based on its ability to interact with biological macromolecules. In medicinal chemistry, derivatives of this compound have been shown to inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The molecular targets include the active sites of enzymes, where the compound forms strong hydrophobic interactions and hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxamide
  • 2-Phenylquinoline-4-carboxylate esters

Uniqueness

2-Phenylquinoline-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide variety of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Phenylquinoline-4-carbonyl chloride, also known as 2-PQC-Cl, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.

This compound has the molecular formula C₁₆H₁₁Cl₂NO and a CAS number of 7187-80-6. It appears as a white crystalline solid with a melting point between 120-123 °C. The compound features a quinoline scaffold, known for its presence in various biologically active molecules, and the carbonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications .

Antitumor Activity

Research indicates that derivatives of 2-PQC-Cl exhibit potent antitumor properties, particularly as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer treatment by modulating gene expression associated with tumor progression. Studies have shown that modifications on the quinoline structure can significantly enhance the inhibitory potency against specific HDAC isoforms, particularly HDAC3 .

Case Study: HDAC Inhibition

  • Compound : 2-Phenylquinoline derivatives
  • Target : HDAC3
  • Result : Potent antiproliferative effects observed in various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of 2-PQC-Cl has been explored extensively. A series of derivatives were synthesized and evaluated for their antibacterial activities against several pathogens. For instance, compounds derived from 2-PQC-Cl showed significant activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .

Table 1: Antibacterial Activity of 2-PQC Derivatives

CompoundBacterial StrainActivity Level
5aS. aureusHigh
5bMRSAModerate
5cE. coliHigh
5dP. aeruginosaLow

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, research has indicated that derivatives of 2-PQC-Cl may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

The mechanism underlying the biological activity of 2-PQC-Cl primarily involves its reactivity as an acyl chloride. This functionality allows it to react with various nucleophiles, leading to the formation of diverse derivatives that can interact with biological targets such as enzymes and cellular receptors. For example, quinoline derivatives are known to bind to DNA and modulate enzyme activity, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the quinoline ring can enhance biological activity. For instance:

  • The introduction of amino groups can serve as hydrogen bond donors, increasing binding affinity to target enzymes.
  • Lipophilicity plays a crucial role; compounds with higher LogP values tend to exhibit better antibacterial activity due to improved membrane permeability .

Future Directions

Given the promising biological activities associated with 2-PQC-Cl and its derivatives, further research is warranted to explore:

  • Optimization of Derivatives : Investigating how different substituents affect biological activity can lead to the development of more potent therapeutic agents.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds will be essential before clinical applications.
  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects will aid in rational drug design.

Properties

IUPAC Name

2-phenylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHGMYUEOXZDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

11.7 ml (136.3 mmol) of oxalyl chloride were dissolved in 150 ml of CH2Cl2. The solution was cooled at −10° C. and 20 g (80.2 mmol) of commercially available 2-phenylquinoline-4-carboxylic acid were added portionwise. The reaction mixture was left overnight at room temperature and then evaporated to dryness to yield 22 g of the title compound, used without further purification.
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Synthesis routes and methods II

Procedure details

2-phenyl-4-quinolinecarbonyl chloride was synthesized from commercially available 2-phenyl-4-quinolinecarboxylic acid and thionyl chloride according to a routine method.
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